molecular formula C8H4ClIN2O B581512 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde CAS No. 1246088-64-1

5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde

Cat. No. B581512
M. Wt: 306.487
InChI Key: BTGXUNBNODWXNY-UHFFFAOYSA-N
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Description

5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde is a chemical compound with the CAS number 1246088-64-1 . It is primarily used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde is represented by the SMILES string Clc1c(I)nc2[nH]ccc2c1C=O . The empirical formula is C8H4ClIN2O and the molecular weight is 306.49 .


Physical And Chemical Properties Analysis

The compound is a solid . More specific physical and chemical properties are not provided in the available resources.

Scientific Research Applications

  • Synthesis of Pyrazolo[4,3-c]pyridines : This compound is used in Sonogashira-type cross-coupling reactions to create 5-alkynyl-1H-pyrazole-4-carbaldehydes. These intermediates are further treated to obtain 1-phenylpyrazolo[4,3-c]pyridines and their oxides, showing its utility in synthesizing complex heterocycles (Vilkauskaitė, Šačkus, & Holzer, 2011).

  • Fused Heterocycles Synthesis : In a similar context, the compound serves as a synthon for creating pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives. This illustrates its importance in building diverse fused heterocyclic structures (El-Nabi, 2004).

  • Vilsmeier–Haack Reaction Utilization : The compound is also instrumental in Vilsmeier–Haack reactions, leading to novel 6-chloropyrazolo[3,4-b]pyridine-5-carbaldehydes. These are further used to synthesize chalcone analogues and dipyrazolopyridines, indicating its versatility in organic synthesis (Quiroga et al., 2010).

  • Synthesis of Trifluoromethyl-substituted Compounds : It's also used in the synthesis of 6-substituted 1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridines. This showcases its application in introducing trifluoromethyl groups into heterocycles (Palka et al., 2014).

  • Interaction with Glycine Esters : Research has also been conducted on the interaction of similar compounds with glycine esters, leading to derivatives of pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine, which could have potential in developing biologically active compounds (Zinchenko et al., 2018).

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral - Eye Irrit. 2, indicating it is acutely toxic and an eye irritant . Precautionary measures include avoiding ingestion and contact with eyes .

properties

IUPAC Name

5-chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClIN2O/c9-6-5(3-13)4-1-2-11-8(4)12-7(6)10/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTGXUNBNODWXNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC(=C(C(=C21)C=O)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClIN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde

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